molecular formula C8H7N3O2S B3378724 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1464016-14-5

1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3378724
CAS RN: 1464016-14-5
M. Wt: 209.23
InChI Key: HPYDUVDIEJNCMF-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid” contains several functional groups including a thiazole ring, a pyrazole ring, and a carboxylic acid group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Pyrazole is also a heterocyclic compound, but it consists of a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of these functional groups could potentially give this compound a variety of chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a thiazole ring and a pyrazole ring connected by a single carbon atom, which also bears a methyl group. The pyrazole ring would also bear a carboxylic acid group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. The thiazole and pyrazole rings, being aromatic, could potentially undergo electrophilic aromatic substitution reactions. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of a carboxylic acid group could make the compound acidic. The compound could also exhibit polarity due to the presence of nitrogen and oxygen atoms, which could influence its solubility properties .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, given that many compounds containing thiazole rings are biologically active. This could involve testing the compound against various biological targets or in different disease models .

properties

IUPAC Name

1-methyl-3-(1,3-thiazol-2-yl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-11-4-5(8(12)13)6(10-11)7-9-2-3-14-7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYDUVDIEJNCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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